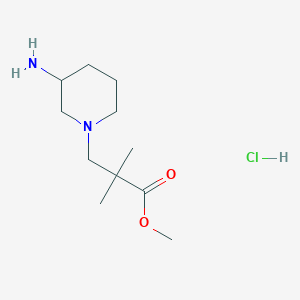
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Vue d'ensemble
Description
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 250.76 g/mol. It features a piperidine ring, which is integral to its biological activity due to its role in modulating various neurotransmitter systems and cellular pathways.
Research indicates that this compound exhibits significant biological activity primarily through its potential as a histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer therapy as they influence gene expression and cell cycle progression. The compound's structure allows it to interact with histone deacetylases, thereby affecting chromatin remodeling and gene transcription.
Key Mechanisms:
- Histone Deacetylase Inhibition : This action leads to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation.
- Neurotransmitter Modulation : The piperidine structure may influence central nervous system functions, potentially impacting mood and cognition.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound, revealing promising results in various contexts.
Anticancer Activity
Recent studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, it has been observed to have effects on colon cancer models, suggesting its potential as an anticancer agent due to HDAC inhibition .
| Study | Findings | Cancer Type |
|---|---|---|
| Study A | Inhibition of cell proliferation | Colon Cancer |
| Study B | Induction of apoptosis in cancer cells | Breast Cancer |
Neuropharmacological Effects
The compound's influence on neurotransmitter systems suggests potential applications in treating neurological disorders. Its interaction with various receptors may lead to effects that could be beneficial in conditions such as anxiety and depression.
Case Studies
- Case Study 1 : In a preclinical trial involving colon cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. This study highlighted the compound's potential as a therapeutic agent in oncology.
- Case Study 2 : A pharmacological study assessed the compound's effects on neurotransmitter release in neuronal cultures. Results indicated that it modulated the release of serotonin and dopamine, suggesting possible applications in mood disorders.
Propriétés
IUPAC Name |
methyl 3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,10(14)15-3)8-13-6-4-5-9(12)7-13;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUDLBKEQVEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















